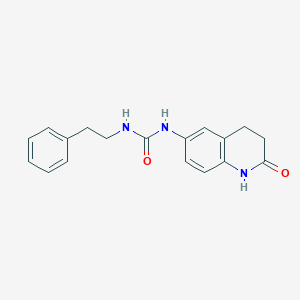

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17-9-6-14-12-15(7-8-16(14)21-17)20-18(23)19-11-10-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2,(H,21,22)(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPYWPKCCKUUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with phenethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:

Starting Materials: 2-oxo-1,2,3,4-tetrahydroquinoline and phenethyl isocyanate.

Reaction Conditions: Mild conditions, typically at room temperature, in the presence of a base like triethylamine.

Product Isolation: The product is usually isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The urea linkage may also play a role in the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea with two structurally analogous urea derivatives:

Note: Molecular formula and weight for the target compound are inferred based on structural analysis, as explicit data are absent in the evidence.

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The phenethyl group in the target compound increases lipophilicity compared to the methoxy or ethoxy substituents in analogs. This could enhance blood-brain barrier penetration or tissue absorption but may reduce aqueous solubility.

Hydrogen-Bonding Potential: All compounds retain the urea moiety, a strong hydrogen-bond donor/acceptor. The tetrahydroquinolinone carbonyl further contributes to H-bond interactions, which are critical for molecular recognition in crystal packing or target binding.

Biological Activity: While direct evidence for the target compound is lacking, analogs with quinoline-urea structures exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The phenethyl group’s bulkiness might modulate target affinity or toxicity profiles compared to smaller substituents.

Synthetic Accessibility :

- Compounds with electron-donating groups (e.g., methoxy, ethoxy) are often easier to synthesize due to stabilized intermediates, whereas the phenethyl group may require more complex coupling strategies.

Research Findings and Implications

- Crystallography and Stability : Hydrogen-bonding patterns in similar compounds (e.g., N–H···O interactions) suggest that the target compound could form stable crystalline structures, aiding in X-ray characterization.

- Structure-Activity Relationships (SAR) : Substitutions on the phenyl ring (methoxy, ethoxy, phenethyl) significantly alter physicochemical properties. For instance, methoxy groups enhance solubility, while phenethyl groups favor lipophilicity—a trade-off critical for drug design.

- Antibacterial Potential: Quinoline derivatives with urea linkages show promise against Gram-positive and Gram-negative bacteria. The target compound’s phenethyl group may improve efficacy against membrane-bound targets but requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.